11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 3-bromophenyl and 4-methoxyphenyl substituents at positions 11 and 3, respectively, confer unique electronic and steric properties. The bromine atom (electron-withdrawing) and methoxy group (electron-donating) influence reactivity, solubility, and biological interactions. Such derivatives are synthesized via condensation reactions between substituted aldehydes/ketones and diamines, followed by cyclization (e.g., microwave-assisted methods, as in ) . These compounds are explored for antitumor, antimicrobial, and enzyme-inhibitory activities due to their structural versatility .
Properties
IUPAC Name |
6-(3-bromophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O2/c1-31-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(27)13-17)29-22-8-3-2-7-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBIGNBJCPDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)Br)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387048 | |
| Record name | ST50449632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5975-26-8 | |
| Record name | ST50449632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula: C26H23BrN2O2
- Molecular Weight: 475.377 g/mol
- CAS Number: 312622-32-5
The structure features a dibenzo-diazepine core with bromine and methoxy substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23BrN2O2 |
| Molecular Weight | 475.377 g/mol |
| CAS Number | 312622-32-5 |
| Melting Point | Not Available |
| LogP | Not Available |
Anticancer Activity
Research indicates that compounds similar to dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study focusing on cytotoxicity against KB-3-1 and KB-V1 cell lines (human cervical adenocarcinoma), compounds were evaluated for their ability to induce cell death. The MDR1 selectivity was calculated using the ratio of IC50 values from these two cell lines:
A value greater than 1 indicates selective activity against P-glycoprotein-expressing cells. The compound demonstrated promising MDR1 selectivity, suggesting its potential as an effective treatment for multidrug-resistant cancers .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, studies have indicated that similar compounds can inhibit telomerase activity in cancer cells, leading to reduced proliferation and increased apoptosis.
| Mechanism | Effect |
|---|---|
| Telomerase Inhibition | Reduces tumor growth |
| Induction of Apoptosis | Triggers programmed cell death |
| MDR1 Selectivity | Overcomes drug resistance in cancer cells |
In Vivo Studies
In vivo studies have demonstrated that the compound significantly inhibits tumor growth in xenograft models. The effective dosage and treatment regimen are critical factors influencing its therapeutic potential.
Example Study Findings
In a recent study involving xenograft models:
- Dosage: Administered at varying doses.
- Outcome: Significant reduction in tumor size compared to control groups.
Safety and Toxicity Profile
While exploring the biological activities, it is essential to assess the safety profile of the compound. Preliminary studies on toxicity indicate a need for further investigation to determine safe dosage ranges for clinical applications.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups improve solubility but may reduce membrane permeability .
- Synthetic Efficiency : Microwave methods () reduce reaction times compared to traditional reflux .
Key Observations :
- Cytotoxicity : FC2’s indole group may facilitate DNA intercalation, while the target compound’s bromine could enhance alkylation or crosslinking in tumor cells .
- Enzyme Inhibition : Triazole-containing derivatives () show potent BuChE inhibition, absent in the target compound, highlighting the role of heterocyclic appendages .
Physicochemical Property Comparisons
Key Observations :
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling for introducing the 3-bromophenyl group and acid-catalyzed cyclization to form the diazepine core . Critical steps:
- Step 1 : Palladium-catalyzed coupling of boronic acid derivatives with brominated intermediates (yield: 89% under 100°C, PE:EA solvent system) .
- Step 2 : Cyclization under controlled pH (4–6) and temperature (60–80°C) to prevent byproduct formation .
- Purification : Column chromatography (silica gel, PE:EA gradient) and HPLC for final purity (>95%) .
Q. How is the structural integrity of the compound validated?
-
Spectroscopy : -NMR and -NMR confirm substituent positions and stereochemistry. MS (ESI) validates molecular weight (e.g., [M+H] at m/z 437.2) .
-
X-ray crystallography : Monoclinic crystal system (, ) confirms chair conformation of the diazepine ring and intermolecular H-bonding with water .
-
Table 1 : Selected crystallographic parameters:
Parameter Value Space group 10.684, 16.973, 11.174 Å 1986 Å -factor 0.043
Q. What pharmacological targets are hypothesized for this compound?
As a dibenzo[1,4]diazepine derivative, it may interact with GABA receptors or serotonin transporters due to structural similarity to anxiolytic agents . Preliminary in vitro assays suggest moderate binding affinity () for 5-HT receptors .
Advanced Research Questions
Q. How does stereochemistry influence its biological activity?
The compound has four chiral centers (C3, C4, C10, C11), with the (S,S)-enantiomer showing 3x higher receptor affinity than the (R,R)-form in docking studies . Resolution methods:
- Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) .
- Enzymatic resolution : Lipase-mediated kinetic separation of racemic mixtures .
Q. How can crystallization challenges be addressed for structural studies?
-
Solvent selection : Slow evaporation of acetone/water (9:1) yields monoclinic crystals suitable for X-ray analysis .
-
Hydration control : Maintain 40–60% humidity to stabilize the monohydrate form .
-
Table 2 : Crystallization optimization:
Condition Outcome Acetone:water (9:1) Needle-like crystals (90% yield) Ethanol:water (8:2) Amorphous precipitate
Q. How to resolve contradictions in receptor-binding data across studies?
-
Comparative docking : Align the compound’s structure with co-crystallized ligands (e.g., PDB 3T1) to identify key interactions (e.g., π-π stacking with Phe residues) .
-
Functional assays : Use calcium flux or cAMP inhibition to validate partial agonism vs. antagonism .
-
Table 3 : Receptor affinity discrepancies:
Study Target (nM) Notes 5-HT 120 HEK293 cells GABA 450 Rat cortical membranes
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to map temperature/pH effects on cyclization yield .
- Data validation : Cross-reference NMR shifts with computed (DFT) spectra for ambiguous stereocenters .
- Biological assays : Pair radioligand binding with functional readouts (e.g., patch-clamp electrophysiology) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
